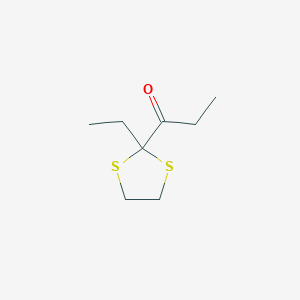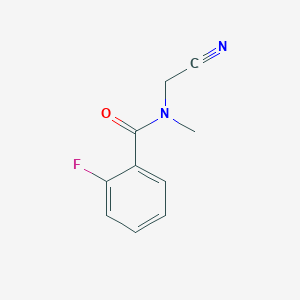
2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one is an organic compound that belongs to the class of dithiane derivatives These compounds are characterized by the presence of a 1,3-dithiane ring, which is a six-membered ring containing two sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. One common method is the thioacetalization of carbonyl compounds using a catalytic amount of yttrium triflate. The reaction is carried out under mild conditions, often at room temperature, and yields the desired dithiane derivative in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalyst
Substitution: Organolithium (RLi), Grignard reagents (RMgX)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons.
科学的研究の応用
2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties make it suitable for the development of new materials with specific functionalities.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.
作用機序
The mechanism of action of 2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atoms can coordinate with metal ions, facilitating catalytic processes. Additionally, the compound’s ability to undergo redox reactions makes it a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
- Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- Methyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- 2-(1,3-Dithian-2-ylidene)-1,3-diphenyl-1,3-propanedione
Uniqueness
2-(1,3-Dithian-2-ylidene)-1-phenylpropan-1-one is unique due to its specific structural features and reactivity. The presence of the phenyl group and the dithiane ring imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications .
特性
| 143850-91-3 | |
分子式 |
C13H14OS2 |
分子量 |
250.4 g/mol |
IUPAC名 |
2-(1,3-dithian-2-ylidene)-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H14OS2/c1-10(13-15-8-5-9-16-13)12(14)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
InChIキー |
MSMBESLOGHFZDK-UHFFFAOYSA-N |
正規SMILES |
CC(=C1SCCCS1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)
